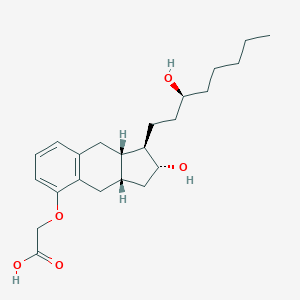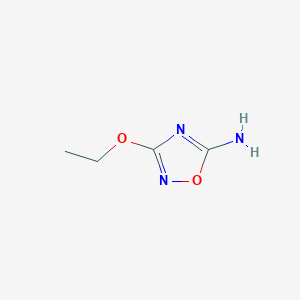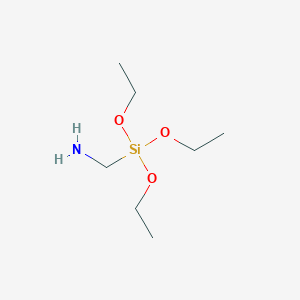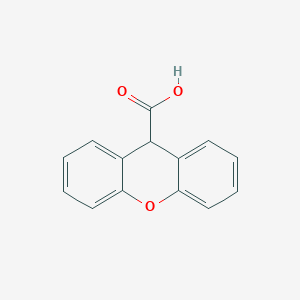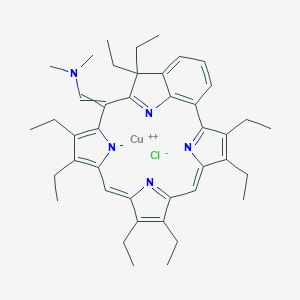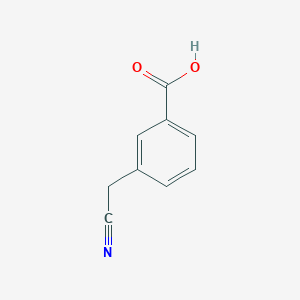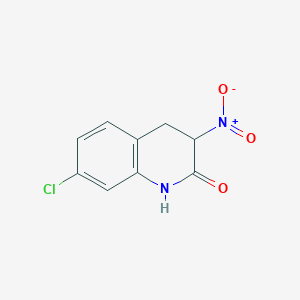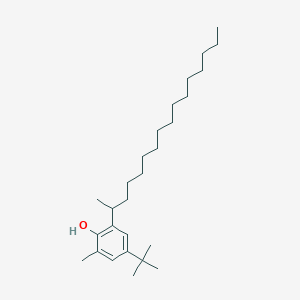
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol, also known as BHT-11, is a synthetic antioxidant that has gained attention in recent years due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. BHT-11 has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Wirkmechanismus
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, suggesting that it may have potential as an anticancer agent.
Biochemische Und Physiologische Effekte
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been found to possess a number of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been found to modulate the expression of genes involved in inflammation and cell proliferation, suggesting that it may have potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent antioxidant and anti-inflammatory properties make it a useful tool for studying various diseases and physiological processes. However, one limitation of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol is that it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol. One area of interest is the development of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol-based therapies for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential antimicrobial properties of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its potential use as a new class of antibiotics. Finally, research is needed to better understand the mechanism of action of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its effects on various signaling pathways, which could provide insights into its potential therapeutic applications.
Synthesemethoden
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol can be synthesized through a multistep process involving the condensation of 2-methyl-6-nitrophenol and 1-methylpentadecan-1-ol, followed by reduction of the nitro group and subsequent deprotection of the resulting compound. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
157661-93-3 |
|---|---|
Produktname |
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol |
Molekularformel |
C27H48O |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-hexadecan-2-yl-6-methylphenol |
InChI |
InChI=1S/C27H48O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)25-21-24(27(4,5)6)20-23(3)26(25)28/h20-22,28H,7-19H2,1-6H3 |
InChI-Schlüssel |
LALMYSXJJWCRDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Andere CAS-Nummern |
157661-93-3 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
2-methyl-4-(1,1-dimethylethyl)-6-(1-methyl-pentadecyl)-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



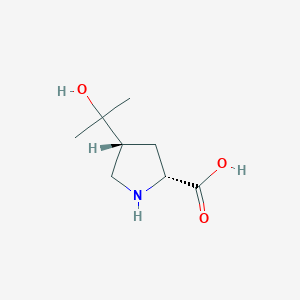
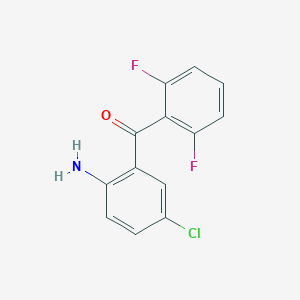
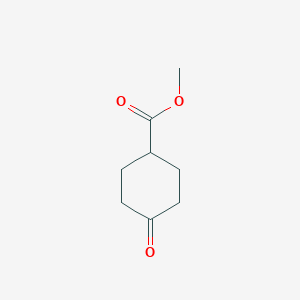
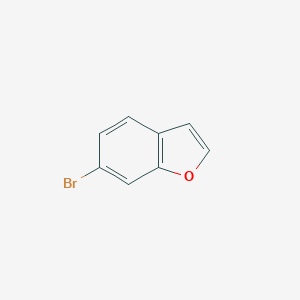
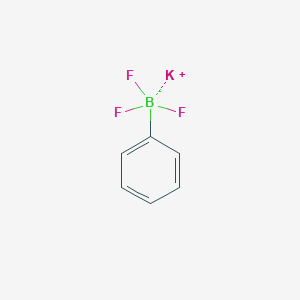

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
